Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate
Description
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a bicyclic ester characterized by a strained bicyclo[2.1.0]pentane framework with a hydroxyl group at position 1 and an ethyl acetate moiety at position 2. The bicyclo[2.1.0] system, featuring fused three- and two-membered rings, introduces significant steric strain and unique reactivity compared to simpler esters. This compound is hypothesized to exhibit specialized applications in pharmaceutical intermediates or organic synthesis due to its structural complexity.
Properties
CAS No. |
917955-75-0 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-2-bicyclo[2.1.0]pentanyl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)4-6-3-7-5-9(6,7)11/h6-7,11H,2-5H2,1H3 |
InChI Key |
FLBCGMRSZBFMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2C1(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate typically involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. One common method includes the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid . The acids can then be converted into the corresponding methyl ketones, which undergo a Baeyer-Villiger oxidation to form the desired acetate esters.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate depends on its specific application. In medicinal chemistry, its bicyclic structure can interact with biological targets, influencing their activity. The rigid and strained nature of the bicyclic framework can enhance binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous bicyclic frameworks, ester/amide functionalities, or precursor applications, as inferred from the evidence.
Table 1: Structural and Functional Comparison
Key Comparative Analysis:
Unlike Ethyl 2-phenylacetoacetate’s linear phenylacetoacetate structure , the bicyclic core of the target compound may limit conformational flexibility, affecting solubility and steric interactions in synthetic pathways.
Functional Group Impact: The hydroxyl group in the target compound introduces polarity and hydrogen-bonding capability, contrasting with the non-polar phenyl group in or the amide in . This could influence solubility (e.g., higher water solubility than ) and metabolic stability. The ethyl ester group aligns with Ethyl acetate’s solvent-like properties , but the bicyclic system may reduce volatility compared to simple esters.
Applications :
- While Ethyl 2-phenylacetoacetate is a precursor in regulated syntheses , the target compound’s strained bicyclic structure may favor niche applications, such as prodrug design or catalytic intermediates.
- N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide’s hazards (e.g., acute toxicity ) suggest the target compound’s safety profile would require rigorous evaluation, especially if hydroxyl or ester groups modulate toxicity.
Stability and Storage :
- Ethyl 2-phenylacetoacetate’s stability at -20°C contrasts with the stricter 2–8°C storage for , implying that the target compound’s stability may depend on the bicyclic system’s sensitivity to thermal degradation.
Research Findings and Data Gaps
- Synthetic Routes : Ethyl 2-phenylacetoacetate is synthesized via esterification , while bicyclo[1.1.1]pentane derivatives often require photochemical or transition-metal-catalyzed methods . The target compound may necessitate similar advanced techniques.
- Toxicity : The amide in carries acute toxicity risks (H302, H315 ); the target compound’s ester group might reduce oral toxicity but require skin/eye exposure precautions.
- Ecological Impact: No data exist for the target compound, but Ethyl acetate’s biodegradability suggests esters may have lower environmental persistence than amides.
Biological Activity
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a bicyclic compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and preliminary research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 170.21 g/mol. Its bicyclic structure contributes to its rigidity and reactivity, allowing for diverse chemical transformations and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, focusing on optimizing yield and purity while minimizing environmental impact. Laboratory methods are primarily documented, with industrial-scale production less frequently detailed.
Interaction Studies
Research indicates that the unique bicyclic framework of this compound may enhance binding affinity and selectivity toward specific biological targets, such as enzymes and receptors. The presence of a hydroxyl group and an acetate moiety is hypothesized to influence enzyme interactions and metabolic pathways significantly .
Table 1: Potential Biological Targets
| Biological Target | Type | Interaction Potential |
|---|---|---|
| Enzymes | Metabolic enzymes | High |
| Receptors | Neurotransmitter | Moderate |
| Transporters | Cellular transport | Low |
Preliminary Research Findings
Preliminary studies have suggested that derivatives of this compound could have applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific receptors or enzymes .
Case Study: Enzyme Interaction
A study focused on the interaction between this compound and cytochrome P450 enzymes indicated that the compound could act as a substrate or inhibitor, influencing drug metabolism . This interaction is crucial for understanding the compound's pharmacokinetics and potential therapeutic applications.
Comparative Analysis with Similar Compounds
This compound shares similarities with other bicyclic compounds, which can provide insights into its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | Bicyclic | Anti-inflammatory properties |
| Bicyclo[3.1.0]hexan-2-one | Larger bicyclic | Precursor for synthesizing derivatives |
| Bicyclo[2.2.0]hexane | Different ring size | Known for unique stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
